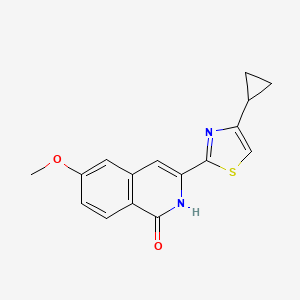
1-(3,4-Dichlorobenzyl)-1H-indazol-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Dichlorobenzyl)-1H-indazol-3(2H)-one is a chemical compound that belongs to the class of indazoles Indazoles are heterocyclic aromatic organic compounds that contain a benzene ring fused to a pyrazole ring
Vorbereitungsmethoden
The synthesis of 1-(3,4-Dichlorobenzyl)-1H-indazol-3(2H)-one typically involves multistep synthetic routes. One common method includes the reaction of 3,4-dichlorobenzyl chloride with indazole under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, leading to the formation of the desired compound.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
1-(3,4-Dichlorobenzyl)-1H-indazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 3,4-dichlorobenzyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(3,4-Dichlorobenzyl)-1H-indazol-3(2H)-one has several scientific research applications, including:
Chemistry: The compound is used as an intermediate in the synthesis of other complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-(3,4-Dichlorobenzyl)-1H-indazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-(3,4-Dichlorobenzyl)-1H-indazol-3(2H)-one can be compared with other similar compounds, such as:
1-(3,4-Dichlorobenzyl)-1H-indazole:
1-(3,4-Dichlorophenyl)-1H-indazol-3(2H)-one: The presence of a phenyl group instead of a benzyl group results in variations in reactivity and biological activity.
1-(3,4-Dichlorobenzyl)-1H-pyrazol-3(2H)-one:
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Eigenschaften
CAS-Nummer |
61148-94-5 |
|---|---|
Molekularformel |
C14H10Cl2N2O |
Molekulargewicht |
293.1 g/mol |
IUPAC-Name |
1-[(3,4-dichlorophenyl)methyl]-2H-indazol-3-one |
InChI |
InChI=1S/C14H10Cl2N2O/c15-11-6-5-9(7-12(11)16)8-18-13-4-2-1-3-10(13)14(19)17-18/h1-7H,8H2,(H,17,19) |
InChI-Schlüssel |
VMNKNYNVAWYKQF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)NN2CC3=CC(=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-Methoxy-4-(thieno[2,3-d]pyrimidin-4-ylamino)benzamide](/img/structure/B11837116.png)
![Benzyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B11837124.png)
![4-Isoquinolinecarbonitrile, 5-[[1-(2-hydroxyethyl)-4-piperidinyl]oxy]-](/img/structure/B11837125.png)


![ethyl 8-chloro-1-methyl-4H-chromeno[4,3-c]pyrazole-3-carboxylate](/img/structure/B11837135.png)
![N,N-Dimethyl-10H-indolo[3,2-b]quinolin-11-amine hydrochloride](/img/structure/B11837148.png)

